Cas no 93076-03-0 (3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride)

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound featuring a pyridopyrimidinone core with a chloroethyl substituent. This structure confers potential reactivity for further derivatization, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The hydrochloride salt enhances solubility and stability, facilitating handling in synthetic applications. Its fused bicyclic system may serve as a scaffold for bioactive molecules, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. The chloroethyl group offers a versatile handle for nucleophilic substitution reactions, enabling structural diversification. Suitable for controlled environments, this compound requires proper storage under inert conditions to maintain integrity.
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride structure
93076-03-0 structure
Product name:3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride
CAS No:93076-03-0
MF:C11H16Cl2N2O
MW:263.163540840149
MDL:MFCD09031252
CID:61604
PubChem ID:15605782

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
    • 3-(2-CE)-2-M-6,7,8,9-th-4H-pyrido[1,2-a]-pyrimidine-4-one Hcl
    • 3-(2-CHLORO ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO-(1,2-?) PYRIMIDINE-4-ONE HCL
    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1, 2-a]-pyrimidin-4-one HCl
    • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]pyrimidin-4(3H)-one
    • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one,hydrochloride
    • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
    • 4H-Pyrido[1,2-a]pyrimidin-4-one,3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-, monohydrochloride (9CI)
    • 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-iumchloride
    • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride
    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride (Risperidone Piperidopyrimidinone Intermediate Hydrochloride)
    • AK106091
    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1, 2-a]-pyrimidin-4-one HCl
    • OPYLAGAQMHMBNY-UHFFFAOYSA-N
    • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride
    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride
    • C109
    • 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-, monohydrochloride (9CI)
    • 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride
    • DTXSID00575602
    • CS-W021757
    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one HCl
    • AKOS015899627
    • 3-(2-Chloroethyl)-2-methyl-6 pound not7 pound not8 pound not9-tetrahydro-4H-pyrido[1 pound not2-a]pyrimidin-4-one hydrochloride
    • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride
    • J-510496
    • EN300-7405233
    • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one monohydrochloride
    • NS00078552
    • 93076-03-0
    • SCHEMBL1443956
    • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one monohydrochloride
    • 3-(2-Chloroethyl)-6,7,8,9-tetra-hydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one monohydrochloride
    • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-4-one hydrochloride
    • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride
    • SY102358
    • MFCD09031252
    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1)
    • Risperidone Imp. L (EP); 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride; Risperidone Imp. L (EP) as Hydrochloride; Risperidone Piperidopyrimidinone Intermediate Hydrochloride; Risperidone Impurity L as Hydrochloride
    • AC-3458
    • 4H-Pyrido[1,2-a]pyrimidin-4-one,3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-, monohydrochloride
    • D78317
    • 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
    • AS-11462
    • EC 424-530-0
    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride
    • MDL: MFCD09031252
    • Inchi: 1S/C11H15ClN2O.ClH/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8;/h2-7H2,1H3;1H
    • InChI Key: OPYLAGAQMHMBNY-UHFFFAOYSA-N
    • SMILES: Cl.O=C1N2CCCCC2=NC(C)=C1CCCl

Computed Properties

  • Exact Mass: 262.06400
  • Monoisotopic Mass: 262.0639685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 32.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: 209-212°C
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 34.89000
  • LogP: 2.47130
  • Vapor Pressure: No data available

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Security Information

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C984678-50mg
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
93076-03-0
50mg
$ 50.00 2022-06-06
abcr
AB443982-1g
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride; .
93076-03-0
1g
€59.90 2024-08-03
TRC
C984678-500mg
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
93076-03-0
500mg
$ 135.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C848547-1g
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
93076-03-0 98%
1g
76.50 2021-05-17
eNovation Chemicals LLC
Y1101052-25g
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
93076-03-0 97%
25g
$200 2024-06-05
Enamine
EN300-7405233-50.0g
3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
93076-03-0 95.0%
50.0g
$159.0 2025-03-11
Enamine
EN300-7405233-0.1g
3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
93076-03-0 95.0%
0.1g
$19.0 2025-03-11
Enamine
EN300-7405233-0.5g
3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
93076-03-0 95.0%
0.5g
$19.0 2025-03-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HD803-5g
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride
93076-03-0 98%
5g
431CNY 2021-05-08
abcr
AB443982-5g
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride; .
93076-03-0
5g
€91.70 2024-08-03

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Catalysts: Palladium
Reference
Synthesis and characterization of impurity G of Risperidone: an antipsychotic drug
Vascuri, Janardhana Rao; Shankar, Rama; Mukkanti, Khagga; Vekariya, N. A., Journal of Chemical and Pharmaceutical Research, 2013, 5(7), 141-145

Synthetic Routes 2

Reaction Conditions
Reference
Preparation of 3-piperazinobenzazoles as serotonin and dopamine antagonists
, United States, , ,

Synthetic Routes 3

Reaction Conditions
Reference
Preparation of [(bicyclic heterocyclyl)amino]hexahydro-1H-azepines and - pyrrolidines as antihistamines
, European Patent Organization, , ,

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  rt; 6 h, 70 - 80 psi, 28 - 35 °C
Reference
A process for preparation of risperidone, useful as serotonin/dopamine antagonist
, World Intellectual Property Organization, , ,

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Raw materials

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Preparation Products

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Related Literature

Additional information on 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride

Comprehensive Overview of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS No. 93076-03-0)

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS No. 93076-03-0) is a specialized chemical compound with significant interest in pharmaceutical and biochemical research. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrido[1,2-a]pyrimidin-4-one core. Its unique structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular formula of this compound is C11H16ClN3O·HCl, and it has a molecular weight of approximately 278.18 g/mol. The presence of the chloroethyl group and the pyrimidinone moiety contributes to its reactivity and potential applications in medicinal chemistry. Researchers often explore its utility in designing novel enzyme inhibitors and receptor modulators, particularly in the context of neurological and cardiovascular diseases.

One of the key reasons for the growing interest in 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is its potential role in drug discovery. Recent studies have highlighted its relevance in targeting G-protein-coupled receptors (GPCRs), which are critical in various physiological processes. This aligns with current trends in pharmaceutical research, where GPCR-targeted therapies are gaining traction due to their applicability in treating conditions like hypertension, anxiety, and chronic pain.

From a synthetic chemistry perspective, the compound's chloroethyl group offers versatility for further functionalization. Chemists can employ it in nucleophilic substitution reactions or as a precursor for more complex structures. This adaptability makes it a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles, which are prevalent in many FDA-approved drugs.

In terms of physicochemical properties, 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is typically a white to off-white crystalline powder. It is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings. Stability studies indicate that it should be stored under controlled conditions to prevent degradation, preferably at 2-8°C in a dry environment.

The compound's mechanism of action and biological activity are areas of active investigation. Preliminary research suggests that it may interact with adenosine receptors, which play a role in regulating inflammation and immune responses. This has sparked interest in its potential applications for immunomodulatory therapies, a hot topic in the wake of increasing demand for treatments targeting autoimmune disorders and chronic inflammatory conditions.

Another notable aspect of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is its relevance in neuroscience research. Given the rising prevalence of neurodegenerative diseases like Alzheimer's and Parkinson's, scientists are exploring compounds that can modulate neurotransmitter systems. This compound's structural features make it a candidate for such studies, particularly in the context of dopaminergic and serotonergic pathways.

From a market perspective, the demand for high-quality pharmaceutical intermediates like this compound is on the rise. The global push for personalized medicine and targeted therapies has increased the need for specialized chemicals that can serve as building blocks for innovative drugs. Suppliers and manufacturers are focusing on ensuring high purity and consistent quality to meet the stringent requirements of research institutions and pharmaceutical companies.

For researchers working with 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, it is essential to follow standard safety protocols. While it is not classified as a hazardous material, proper handling, including the use of personal protective equipment (PPE) and adequate ventilation, is recommended to minimize risks associated with chemical exposure.

In summary, 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS No. 93076-03-0) is a compound of significant interest in pharmaceutical research and drug development. Its unique structure, reactivity, and potential biological activities make it a valuable tool for scientists exploring new therapeutic avenues. As the field of medicinal chemistry continues to evolve, compounds like this will likely play a pivotal role in addressing unmet medical needs and advancing precision medicine.

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